3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea
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Overview
Description
3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-phenoxyethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with isocyanate to yield the final urea derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-1-yl)benzaldehyde
- 2-phenoxyethylamine
- 1-(2-phenoxyethyl)-3-(4-phenyl)urea
Uniqueness
3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and phenyl group contribute to its stability and reactivity, while the urea moiety enhances its potential interactions with biological targets .
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(16-7-9-17(10-8-16)24-13-4-11-23-24)15-22-20(26)21-12-14-27-18-5-2-1-3-6-18/h1-11,13,19,25H,12,14-15H2,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQBWWBUXPNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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